molecular formula C20H21F3O3 B12382193 VDR agonist 2

VDR agonist 2

Katalognummer: B12382193
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: CTQPTDABPZGABD-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitamin D receptor agonist 2 is a compound that interacts with the vitamin D receptor, a member of the nuclear receptor family. The vitamin D receptor plays a crucial role in regulating the expression of genes related to calcium homeostasis, cell differentiation, proliferation, and immunomodulation . Vitamin D receptor agonist 2 is designed to mimic the effects of natural ligands like calcitriol, the active form of vitamin D3, and is used in various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D receptor agonist 2 typically involves the modification of the seco-steroidal structure of vitamin D. One common method includes the hydroxylation of vitamin D3 at specific positions to produce the active form. The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of vitamin D receptor agonist 2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, including crystallization and chromatography, to isolate the active compound .

Analyse Chemischer Reaktionen

Types of Reactions

Vitamin D receptor agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .

Major Products Formed

The major products formed from these reactions are hydroxylated derivatives of vitamin D3, which exhibit enhanced binding affinity to the vitamin D receptor .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral potential of VDR agonists against viruses such as dengue virus. For instance, research demonstrated that several VDR agonists, including VDR agonist 2, significantly reduced dengue virus infection levels in cell cultures. The study reported that treatment with these agonists led to a notable decrease in viral titers and infection rates when administered post-infection, suggesting their potential as antiviral agents .

Kidney Health

This compound has been investigated for its protective effects on renal health. In animal models of diet-induced obesity, treatment with this agonist resulted in decreased proteinuria and podocyte injury, alongside reduced activation of the renin-angiotensin-aldosterone system. This indicates a multifaceted role in preventing renal complications associated with obesity .

Inflammation Control

VDR agonists are being explored as novel therapeutic tools for managing inflammation-related diseases. They have shown promise in modulating immune responses by inhibiting pro-inflammatory cytokine production and reducing immune cell recruitment to sites of inflammation. This mechanism could be beneficial in treating conditions such as autoimmune diseases and chronic inflammatory disorders .

Metabolic Regulation

The role of VDR agonists in metabolic regulation is an emerging area of research. Studies indicate that these compounds can decrease lipid accumulation and improve insulin sensitivity, making them potential candidates for addressing metabolic syndrome and type 2 diabetes .

Safety Profiles

Understanding the safety profiles of VDR agonists is crucial for their clinical application. A comprehensive analysis using the EudraVigilance database revealed that adverse drug reactions (ADRs) associated with VDR agonists vary significantly among different compounds. Common ADRs include hypercalcemia and gastrointestinal disturbances; however, the severity and incidence differ based on the specific VDR agonist used .

Data Table: Comparative Analysis of VDR Agonist Efficacy

Study Application Efficacy Safety Profile
AntiviralSignificant reduction in DENV infection levelsNo direct virucidal activity observed
Kidney HealthDecreased proteinuria and podocyte injuryRisk of hypercalcemia noted
InflammationReduced cytokine productionGenerally well-tolerated
Metabolic RegulationImproved insulin sensitivityVariable ADRs based on compound

Case Study 1: Dengue Virus Inhibition

In a controlled laboratory setting, HEK293T cells were treated with various concentrations of this compound after being infected with dengue virus. Results indicated a significant decrease in both viral load and infection rates when treatment occurred within 12 hours post-infection.

Case Study 2: Renal Protection

In a study involving diet-induced obesity models, administration of this compound led to marked improvements in kidney function indicators such as proteinuria levels and structural integrity of renal tissues.

Wirkmechanismus

Vitamin D receptor agonist 2 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. This binding induces a conformational change in the receptor, allowing it to interact with coactivators and corepressors. The activated receptor then binds to specific DNA sequences, regulating the transcription of target genes involved in calcium homeostasis, cell proliferation, and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Vitamin D receptor agonist 2 is unique in its ability to selectively modulate the activity of the vitamin D receptor with reduced calcemic effects compared to natural ligands like calcitriol. This makes it a promising candidate for therapeutic applications where hypercalcemia is a concern .

Biologische Aktivität

Vitamin D receptor (VDR) agonists, including VDR agonist 2, have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of VDR and Its Agonists

The VDR is a nuclear receptor that mediates the effects of vitamin D and is involved in numerous physiological processes, including calcium homeostasis, immune function, and cellular differentiation. Upon binding with its ligand, such as 1α,25-dihydroxyvitamin D3 (the active form of vitamin D), VDR undergoes a conformational change that allows it to form a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus to regulate gene expression by binding to vitamin D response elements (VDREs) in target genes .

This compound operates through several mechanisms:

  • Gene Regulation : The binding of VDR agonist 2 to the VDR initiates transcriptional activation of target genes involved in calcium absorption and bone metabolism .
  • Immune Modulation : Research indicates that VDR agonists can influence immune responses by modulating the activity of various immune cells, potentially offering therapeutic benefits in autoimmune diseases .
  • Antiviral Activity : Recent studies have demonstrated that certain VDR agonists exhibit antiviral properties against viruses such as dengue virus, suggesting a role in infectious disease management .

Case Study 1: Antiviral Effects Against Dengue Virus

A study investigating the efficacy of multiple VDR agonists, including this compound, against dengue virus (DENV) revealed significant antiviral activity. In vitro experiments indicated that treatment with these agonists reduced DENV infection levels by up to 3 logs in infected cells. Notably, post-infection treatment was more effective than pre-infection treatment, highlighting the potential for therapeutic application after viral exposure .

CompoundEC50 (µM)Infection Reduction (%)
ZD-17.47Highly significant
ZD-2-Highly significant
ZD-3-Highly significant
ZD-5

Eigenschaften

Molekularformel

C20H21F3O3

Molekulargewicht

366.4 g/mol

IUPAC-Name

[2-(hydroxymethyl)-4-[(E)-2-[4-(4,4,4-trifluorobutoxy)phenyl]ethenyl]phenyl]methanol

InChI

InChI=1S/C20H21F3O3/c21-20(22,23)10-1-11-26-19-8-5-15(6-9-19)2-3-16-4-7-17(13-24)18(12-16)14-25/h2-9,12,24-25H,1,10-11,13-14H2/b3-2+

InChI-Schlüssel

CTQPTDABPZGABD-NSCUHMNNSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.